4-(2H-indazol-2-yl)benzonitrile

4-(2H-indazol-2-yl)benzonitrile is a heterocyclic small molecule composed of a 2H-indazole core N-linked to a benzonitrile moiety. While the indazole scaffold is a privileged structure widely explored for kinase inhibition, nitric oxide synthase (NOS) modulation, and myeloperoxidase (MPO) inactivation , the specific biological annotation of this exact compound remains absent from primary peer-reviewed literature and public bioactivity databases.

Molecular Formula C14H9N3
Molecular Weight 219.24 g/mol
Cat. No. B258477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2H-indazol-2-yl)benzonitrile
Molecular FormulaC14H9N3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1=CC2=CN(N=C2C=C1)C3=CC=C(C=C3)C#N
InChIInChI=1S/C14H9N3/c15-9-11-5-7-13(8-6-11)17-10-12-3-1-2-4-14(12)16-17/h1-8,10H
InChIKeyIKEVCMFOHUUSAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2H-indazol-2-yl)benzonitrile: A Chemical Baseline for Scientific Procurement


4-(2H-indazol-2-yl)benzonitrile is a heterocyclic small molecule composed of a 2H-indazole core N-linked to a benzonitrile moiety . While the indazole scaffold is a privileged structure widely explored for kinase inhibition, nitric oxide synthase (NOS) modulation, and myeloperoxidase (MPO) inactivation [1], the specific biological annotation of this exact compound remains absent from primary peer-reviewed literature and public bioactivity databases [1]. Without quantitative, assay-specific data, no assumptions can be made about its potency, selectivity, or functional behavior relative to in-class analogs.

Procurement Risk: Why 4-(2H-indazol-2-yl)benzonitrile Cannot Be Assumed Equivalent to Broader Indazole Classes


The 2H-indazole class exhibits extreme sensitivity to N2-substitution patterns. In systematic MPO SAR campaigns, minor structural modifications—such as altering alkyl chain length at the N2-position—produced over 5-fold differences in inhibitory potency (e.g., IC50 shifts from 807 nM to >10,000 nM) [1]. This demonstrates that activity is not transferable across analogs. Procuring 4-(2H-indazol-2-yl)benzonitrile on the assumption that it will recapitulate the behavior of other indazole-benzonitrile hybrids or the broader 2H-indazole class is unsupported by evidence. No published data confirm that this specific compound engages any known target or exhibits class-representative properties.

Quantitative Differentiation Evidence for 4-(2H-indazol-2-yl)benzonitrile vs. Closest Analogs


Prudent Application Scenarios for 4-(2H-indazol-2-yl)benzonitrile Based on Current Evidence


Use as a Synthetic Intermediate in Novel Library Design

4-(2H-indazol-2-yl)benzonitrile can be procured as a synthetic building block for exploratory medicinal chemistry, provided its lack of biological annotation is recognized. The benzonitrile group can serve as a precursor for tetrazole, amide, or amine functionalities. However, any biological activity must be independently established, as no predictive SAR models include this specific chemotype.

Negative Control or Selectivity Counter-Screen

Given the current absence of known target engagement, this compound could serve as a negative control in selectivity panels for 2H-indazole-based probe molecules, provided its inactivity is first confirmed under the relevant assay conditions. This strategy is only valid after empirical verification. [1]

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